molecular formula C6H6ClNO B1367502 2-Chloro-3-methylpyridine 1-oxide CAS No. 91668-83-6

2-Chloro-3-methylpyridine 1-oxide

Cat. No. B1367502
CAS RN: 91668-83-6
M. Wt: 143.57 g/mol
InChI Key: ZGHMADNNOPPAJO-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used for industrial purposes .


Synthesis Analysis

The synthesis of 2-Chloro-3-methylpyridine 1-oxide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylpyridine 1-oxide consists of a pyridine ring with a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-methylpyridine 1-oxide are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Chloro-3-methylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It also has a refractive index of 1.533 .

Scientific Research Applications

1. Synthesis of Nicotine Insecticides

2-Chloro-3-methylpyridine 1-oxide plays a crucial role in synthesizing nicotine insecticides such as imidacloprid and acetamiprid. The synthesis involves catalytic oxidation processes and has led to safer and more efficient production methods using microreaction systems. This technique provides higher yields and better reaction control compared to traditional methods (Sang, Huang, & Xu, 2020).

2. Improved Production Processes

Research has focused on improving the production process of 2-chloro-5-methylpyridine from 3-methylpyridine-N-oxide. Advancements in chlorination techniques have significantly increased reaction conversion rates, yielding higher production efficiency and cost reduction (Rong-mao, 2008).

3. Structural and Thermal Studies

Studies on the chloro complexes of cobalt and copper with 2-amino-3-methylpyridine have provided insights into the molecular environment of these metal ions. These complexes, with their unique tetrahedral structures, have potential applications in various fields, including material science and catalysis (Carson, Kenessey, Allan, & Liptay, 1995).

4. Molecular Structure Determination

The molecular structures of various pyridine-N-oxides, including 4-chloro-pyridine-N-oxide, have been extensively studied. Such research is vital for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and material science (Chiang & Song, 1983).

5. Pharmaceutical and Pesticide Intermediates

The compound has been identified as an important intermediate in the production of various medicines and pesticides. Techniques like extraction, distillation, and chromatography have been used to achieve high purity levels for these intermediates, highlighting their significance in industrial applications (Li, 2005).

6. Runaway Reaction Studies

Calorimetry studies on 2-methylpyridine-N-oxidation have shed light on the runaway behavior of this reaction. This research is crucial for understanding the safety and efficiency of chemical processes involving pyridine-N-oxides (Saenz, Vázquez, Liu, Rogers, Mannan, & Papadaki, 2009).

Safety And Hazards

2-Chloro-3-methylpyridine 1-oxide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 2-Chloro-3-methylpyridine 1-oxide involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

2-chloro-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMADNNOPPAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540605
Record name 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylpyridine 1-oxide

CAS RN

91668-83-6
Record name 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a mixture of 2-chloro-3-methylpyridine (12.8 g, 100 mmol), urea hydrogen peroxide addition compound ((NH2)2CO.H2O2, 19.8 g, 210 mmol) and dichloromethane (130 ml) was added dropwise anhydrous trifluoroacetic acid (28.2 ml, 200 mmol) at 0° C. under nitrogen flow, and the reaction mixture was stirred at 0° C. for 1 hour. Then, after stirring for 30 minutes and elevating the reaction temperature to room temperature, an aqueous solution (200 ml) of sodium hydrosulfite (20 g) was added, and the reaction mixture was stirred for 15 minutes. 2N hydrochloric acid (50 ml) was added and the mixture was extracted with dichloromethane (120 ml), and after washed with sodium bicarbonate solution, the mixture was dried over magnesium sulfate and the solvent was evaporated, thereby yielding the title compound (9.00 g, 62.7 mmol, 63%) as a pale yellow solid.
Quantity
12.8 g
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reactant
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130 mL
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28.2 mL
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200 mL
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50 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

To a mixture of 2-chloro-3-methylpyridine (15 g, 118 mmol) and urea hydrogen peroxide (44.07 g, 468.5 mmol) in DCM (300 mL) was added trifluoroacetic anhydride (98.55 g, 469.2 mmol) dropwise at 0° C. The mixture was stirred at room temperature for 20 h. The mixture was then poured into water (150 mL), and the layers were separated. The organic layer was washed with saturated aqueous Na2S2O3 (20 mL), dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel flash chromatography (DCM:MeOH, 100:0 to 10:1) to afford the title compound (14.5 g, 86%) as a colorless solid.
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15 g
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44.07 g
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300 mL
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98.55 g
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150 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 2-chloro-3-methylpyridine (12.8 g, 100 mmol), urea hydrogen peroxide (19.8 g, 210 mmol) and dichloromethane (130 mL) was added dropwise anhydrous trifluoroacetic acid (28.2 mL, 200 mmol) at 0° C. The reaction was stirred for a further 1.5 hours, warmed to room temperature and then treated with 9% w/w aqueous sodium hydrosulfite (200 mL). The mixture was stirred for a further 15 minutes then 2N hydrochloric acid (50 ml) was added and the mixture was extracted with dichloromethane (2×120 mL). The combined extracts were washed with saturated aqueous sodium hydrogen carbonate (2×100 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2-chloro-3-methylpyridine 1-oxide as a yellow solid (11.45 g; 89% purity by UV).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
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130 mL
Type
solvent
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28.2 mL
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reactant
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200 mL
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reactant
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50 mL
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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